1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone
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Overview
Description
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxy-substituted benzaldehyde or benzyl halide.
Introduction of the nitrophenyl group: This can be done through nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with specific proteins involved in cell cycle regulation.
Comparison with Similar Compounds
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,4-dihydropyrazol-5-one: Lacks the methoxy and nitro substituents, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-3,4-dihydropyrazol-5-one:
1-(3-Nitrophenyl)-3,4-dihydropyrazol-5-one: Contains the nitro group but lacks the methoxy group, affecting its chemical behavior and biological activity.
The presence of both methoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications.
Biological Activity
1-[5-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the compound's biological activity, including its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O4 with a molecular weight of approximately 341.35 g/mol. The compound contains a pyrazole ring substituted with a methoxyphenyl and a nitrophenyl group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted that similar pyrazole derivatives showed IC₅₀ values as low as 0.08 μM against MCF-7 breast cancer cells, indicating potent activity comparable to established anticancer drugs like erlotinib .
Case Study: Antiproliferative Effects
A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including those structurally related to this compound. The findings revealed that certain derivatives induced apoptosis in glioma cells, leading to cell cycle arrest and significant reductions in cell viability .
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 0.08 | Apoptosis |
C5 (related derivative) | C6 glioma | 5.13 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In one investigation, several pyrazole derivatives were screened for their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed inhibition zones comparable to standard antibiotics like ampicillin .
Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 20–25 | 21–24 |
Escherichia coli | 25–30 | >35 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Some studies suggest that related pyrazole derivatives inhibit specific kinases involved in cancer progression, such as EGFR kinase .
- Antioxidant Properties : Molecular docking studies indicate potential antioxidant capabilities, which may contribute to its protective effects against oxidative stress .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-4-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-11-17(14-4-3-5-15(10-14)21(23)24)18(19-20)13-6-8-16(25-2)9-7-13/h3-10,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCIFNZZWPFBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=N1)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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